Reversible LSD1 Inhibition: Lsd1-IN-39 vs. Irreversible Clinical Candidates (ORY-1001, GSK2879552)
Lsd1-IN-39 is a reversible LSD1 inhibitor (IC50 = 0.18 μM), contrasting with the irreversible mechanism of advanced clinical candidates ORY-1001 (IC50 < 0.020 μM) and GSK2879552 (IC50 = 0.016 μM) [1][2][3]. While both ORY-1001 and GSK2879552 exhibit higher potency in biochemical assays, their irreversible binding to the FAD cofactor results in prolonged target inhibition that may increase hematological toxicity risks and limit reversibility of pharmacodynamic effects [2][3].
| Evidence Dimension | Inhibition Mechanism |
|---|---|
| Target Compound Data | Reversible, IC50 = 0.18 μM |
| Comparator Or Baseline | ORY-1001: Irreversible, IC50 < 0.020 μM; GSK2879552: Irreversible, IC50 = 0.016 μM |
| Quantified Difference | Mechanistic distinction; potency difference of ~9-11x |
| Conditions | Biochemical LSD1 inhibition assays (fluorometric or mass spectrometry-based) |
Why This Matters
Procurement for studies where reversible target engagement is critical (e.g., temporal control of demethylation, reduced risk of cumulative toxicity) necessitates selection of Lsd1-IN-39 over potent irreversible analogs.
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